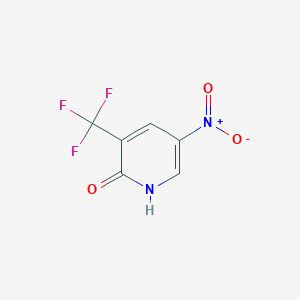

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUILUYFGJBXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379375 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99368-66-8 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Introduction

This compound, with CAS Number 99368-66-8, is a substituted pyridine derivative of significant interest in chemical research and development.[1][2][3][4] Its structure is characterized by a pyridine ring functionalized with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl (-CF3) group at the 3-position.[5] This unique combination of functional groups imparts valuable chemical properties, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7] The trifluoromethyl group is particularly noteworthy as it can enhance metabolic stability, lipophilicity, and binding affinity in drug molecules.[6]

The compound exists in tautomeric forms, primarily as 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one and this compound.[7] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of a corresponding 2-hydroxypyridine precursor. Two variations of this procedure are commonly cited, starting from either 2-hydroxy-5-(trifluoromethyl)pyridine or 2-hydroxy-3-(trifluoromethyl)pyridine.

Experimental Protocol 1: Nitration of 2-hydroxy-5-(trifluoromethyl)pyridine[8]

This procedure details the synthesis starting from 2-hydroxy-5-(trifluoromethyl)pyridine.

Materials:

-

2-hydroxy-5-(trifluoromethyl)pyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

50% aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.

-

Cool the reaction system to 0 °C using an ice bath.

-

Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Raise the temperature of the reaction to 65 °C and continue stirring for 24 hours.

-

Upon completion, cool the reaction system to room temperature.

-

Quench the reaction by slowly pouring the mixture into ice (300 g).

-

Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide solution (85 mL).

-

Extract the aqueous phase with ethyl acetate (4 x 200 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid. The reported yield is 7.4 g (58%).

Experimental Protocol 2: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine[7]

This procedure outlines the synthesis starting from 2-hydroxy-3-(trifluoromethyl)pyridine.

Materials:

-

2-hydroxy-3-(trifluoromethyl)pyridine

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Ice water

-

Saturated sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) to sulfuric acid (160 mL) in a suitable reaction flask.

-

Cool the solution to -10 °C.

-

Slowly add nitric acid (24 mL, 0.55 mol) dropwise while maintaining the low temperature.

-

After addition, stir the reaction mixture at 40 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice water.

-

Adjust the pH of the solution to 4-5 using a saturated NaOH solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Caption: General workflow for the synthesis of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, application, and further chemical modification.

| Property | Value | Reference(s) |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [1][5] |

| Synonyms | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, HNTP | [2][5] |

| CAS Number | 99368-66-8 (also 33252-64-1 cited) | [1][2][8] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [1][2][9] |

| Molecular Weight | 208.09 g/mol | [1][2][3] |

| Appearance | Yellow solid | [8][9][10] |

| Melting Point | 158 °C | [2][10] |

| Boiling Point | 345.5 °C at 760 mmHg (Predicted: 255.2 °C) | [2][10] |

| Density | 1.6 ± 0.1 g/cm³ | [2][10] |

| pKa | 5.71 ± 0.10 (Predicted) | [10] |

| XLogP3 | 0.6 | [1][2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [10] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of the compound.

-

¹H NMR: The proton NMR spectrum provides evidence for the compound's structure. In CDCl₃, characteristic signals are observed at δ 8.66 (s, 1H) and 8.29 (s, 1H).[8] More detailed spectral data, including ¹³C NMR, IR, and Mass Spectrometry, are available through chemical suppliers and databases like ChemicalBook.[11]

-

FTIR and Raman Spectroscopy: While specific spectra for this exact molecule are not detailed in the provided search results, studies on structurally similar compounds like 2-hydroxy-5-methyl-3-nitro pyridine have been conducted.[12] These analyses help in assigning vibrational modes for the C-H, O-H, and nitro functional groups, which would be comparable.

Reactivity and Chemical Transformations

The functional groups on the pyridine ring dictate its reactivity, allowing for further synthetic modifications. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution reactions.

Halogenation: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

A common transformation is the conversion of the hydroxyl group to a chlorine atom, creating a valuable intermediate for cross-coupling reactions.[13]

Experimental Protocol: [13]

-

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (SOCl₂, 18.45 mL, 253 mmol) dropwise.

-

Add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.

-

Stir the reaction mixture at 100 °C for 10 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate (NaHCO₃) solution.

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The reported yield is 2.46 g (86%).

References

- 1. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | 99368-66-8 | FH46205 [biosynth.com]

- 5. This compound | 99368-66-8 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 33252-64-1 [chemicalbook.com]

- 9. 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 10. This compound CAS#: 99368-66-8 [m.chemicalbook.com]

- 11. This compound(99368-66-8) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine CAS number

An In-depth Technical Guide to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 99368-66-8 , is a highly functionalized pyridine derivative of significant interest in pharmaceutical and analytical research. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a hydroxyl group on a pyridine ring, makes it a versatile synthetic intermediate and a valuable tool in modern analytical techniques.

The trifluoromethyl moiety is a well-established bioisostere used in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The nitro and hydroxyl groups provide reactive handles for further chemical modifications, making this compound a key building block in the synthesis of complex pharmaceutical agents. Notably, it serves as a critical intermediate in the production of Apalutamide, a second-generation non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer.[1][2][3]

Beyond its role in synthesis, it has recently been identified as a novel and powerful matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), demonstrating superior performance in the detection and imaging of endogenous metabolites in tissue samples.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, with the latter often being predominant.[3][6][7]

| Property | Value | Source(s) |

| CAS Number | 99368-66-8 | [6][8][9] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [6][8][9] |

| Molecular Weight | 208.09 g/mol | [6][8][9] |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one | [10][11] |

| Synonyms | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | [9][12] |

| Melting Point | 158 °C | [7][8] |

| Boiling Point | 345.5 °C at 760 mmHg | [8] |

| Density | 1.6 ± 0.1 g/cm³ | [8] |

| Flash Point | 162.7 ± 27.9 °C | [8] |

| Appearance | Solid at room temperature | [6][7] |

Note: An isomer, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, exists with CAS number 33252-64-1. Care should be taken to distinguish between these two distinct chemical entities.[13][14]

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound is typically achieved through the nitration of its precursor, 2-hydroxy-3-(trifluoromethyl)pyridine. This electrophilic aromatic substitution reaction introduces a nitro group at the C5 position of the pyridine ring.

Caption: General synthesis route via nitration.

Experimental Protocol: Synthesis

The following is a general procedure adapted from the synthesis of the related isomer, 2-hydroxy-3-nitro-5-trifluoromethylpyridine, which follows the same chemical principle.[15]

-

Reaction Setup: Dissolve the starting material, 2-hydroxy-3-(trifluoromethyl)pyridine, in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at -10°C to 0°C using an ice-salt bath.

-

Nitration: Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 0°C.

-

Reaction: After the addition is complete, stir the mixture at a controlled temperature (e.g., 40-65°C) for several hours (e.g., 6-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[15][16]

-

Workup: Carefully pour the reaction mixture into ice water to quench the reaction.

-

Neutralization and Extraction: Adjust the pH of the aqueous solution to 4-5 using a saturated sodium hydroxide solution. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[15]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[15] The product can be further purified by recrystallization or column chromatography.

Key Reactivity: Intermediate for Apalutamide

A crucial reaction of this compound is its conversion to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The hydroxyl group is readily substituted by a chlorine atom, a key step in the synthesis of Apalutamide.[12]

References

- 1. Apalutamide intermediates - FORU Chemtech [foruchem.com]

- 2. 99368-66-8|5-Nitro-3-(trifluoromethyl)pyridin-2-ol|BLD Pharm [bldpharm.com]

- 3. This compound | 99368-66-8 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 99368-66-8 | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 13. mdpi.com [mdpi.com]

- 14. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 33252-64-1 [chemicalbook.com]

- 16. cleanchemlab.com [cleanchemlab.com]

Spectroscopic Profile of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8), a key intermediate in pharmaceutical synthesis and a novel matrix for mass spectrometry applications. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and comparison with structurally related molecules. It includes predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry, organized into clear, tabular formats. Furthermore, this guide outlines detailed, standardized experimental protocols for the acquisition of these spectra, intended to serve as a practical reference for researchers. Visual workflows for experimental procedures are also provided using Graphviz diagrams to ensure clarity and reproducibility.

Chemical Structure and Properties

This compound, also known as 5-nitro-3-(trifluoromethyl)pyridin-2-ol, is a substituted pyridine derivative.[1][2] Its chemical structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position. The compound exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, with the latter often being the predominant tautomer.[3][4]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 99368-66-8 | [1][5][6][7][8] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [5][6] |

| Molecular Weight | 208.09 g/mol | [1][5][6] |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [2][9] |

| Physical Form | Solid | [10] |

| Melting Point | 158°C | [2] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data considers the pyridin-2(1H)-one tautomer. The pyridine ring contains two protons at the 4- and 6-positions, which are expected to show a doublet splitting pattern due to ortho coupling.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 - 13.5 | br s | - | N-H |

| ~8.90 | d | ~2.5 | H-6 |

| ~8.65 | d | ~2.5 | H-4 |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C=O (C-2) |

| ~145.0 | C-NO₂ (C-5) |

| ~141.0 | C-H (C-6) |

| ~135.0 (q, J ≈ 35 Hz) | C-CF₃ (C-3) |

| ~128.0 | C-H (C-4) |

| ~121.0 (q, J ≈ 275 Hz) | CF₃ |

Table 4: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -68 | s | -CF₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 5: Predicted FT-IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Medium | N-H stretch |

| 1680 - 1660 | Strong | C=O stretch (Amide I) |

| 1610 - 1590 | Medium | C=C stretch (ring) |

| 1550 - 1530 | Strong | N-O asymmetric stretch (NO₂) |

| 1350 - 1330 | Strong | N-O symmetric stretch (NO₂) |

| 1300 - 1100 | Strong | C-F stretch (CF₃) |

| 850 - 800 | Medium | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of the nitro group, carbon monoxide, and subsequent cleavage of the pyridine ring.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity |

| 208 | [M]⁺ (Molecular Ion) |

| 162 | [M - NO₂]⁺ |

| 134 | [M - NO₂ - CO]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire spectra with a spectral width of approximately 220 ppm, a relaxation delay of 5 seconds, and 1024 or more scans. Proton decoupling should be applied.

-

¹⁹F NMR: Acquire spectra with a spectral width of approximately 50 ppm centered around the expected CF₃ signal, a relaxation delay of 2 seconds, and 64 scans. Proton decoupling may be applied to simplify the spectrum.

-

Temperature: Maintain a constant temperature, typically 25°C (298 K).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Place the KBr pellet in the sample holder of the instrument.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation (MALDI-TOF):

-

This compound has been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[11]

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

-

If analyzing the compound itself (rather than using it as a matrix), a different standard matrix like α-cyano-4-hydroxycinnamic acid (CHCA) would be used. The sample would be dissolved at ~1 mg/mL and mixed 1:1 with the matrix solution.

-

Spot 1 µL of the final solution onto the MALDI target plate and allow it to air-dry to promote co-crystallization.

-

-

Data Acquisition:

-

Instrument: A MALDI Time-of-Flight (TOF) Mass Spectrometer.

-

Insert the target plate into the instrument's high-vacuum source.

-

Irradiate the sample spot with a pulsed nitrogen laser (337 nm).

-

Acquire spectra in positive ion reflectron mode for high resolution.

-

Calibrate the instrument using a standard peptide or small molecule mixture with known masses.

-

-

Data Processing:

-

Process the raw spectrum to identify the molecular ion peak [M+H]⁺ and any significant fragment ions.

-

Determine the accurate mass and compare it with the theoretical mass to confirm the elemental composition.

-

References

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 99368-66-8 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | 99368-66-8 | FH46205 [biosynth.com]

- 7. 99368-66-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | 99368-66-8 [sigmaaldrich.com]

- 11. This compound | 99368-66-8 | Benchchem [benchchem.com]

physical and chemical properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a key intermediate and research tool in medicinal chemistry and analytical sciences.

Core Chemical Properties and Identifiers

This compound (CAS No. 99368-66-8) is an aromatic heterocyclic organic compound.[1] Structurally, it is a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position.[2] The compound exists in tautomeric equilibrium with its pyridin-2-one form, 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one.[1][3] This structural feature, combined with the strong electron-withdrawing nature of the trifluoromethyl and nitro groups, imparts unique reactivity to the molecule.[3]

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| CAS Number | 99368-66-8 | [3][4][5] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [2][3][4][5] |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [3] |

| Synonyms | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, 5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one | [4] |

| InChI Key | BHUILUYFGJBXHQ-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physicochemical properties of this compound are summarized below. These properties are crucial for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 208.09 g/mol | [3][4][5] |

| Appearance | Solid, Powder | [1] |

| Melting Point | 158 °C | [1] |

| Boiling Point | 345.5 °C at 760 mmHg (Predicted) | |

| Density | 1.6 g/cm³ (Predicted) | |

| pKa | 5.71 (Predicted) | |

| XLogP3 | 0.6 | [3] |

| Topological Polar Surface Area | 74.9 Ų | [3] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis via nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

Materials and Reagents:

-

2-hydroxy-3-(trifluoromethyl)pyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃)

-

Ethyl Acetate

-

Saturated Sodium Hydroxide (NaOH) solution

-

Saturated Brine (NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL).[3]

-

Cool the solution to -10°C using an appropriate cooling bath.[3]

-

Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.[3]

-

After the addition is complete, warm the reaction mixture to 40°C and stir for 6 hours.[3]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into ice water to quench the reaction.[3]

-

Adjust the pH of the aqueous solution to 4-5 using a saturated NaOH solution.[3]

-

Extract the product from the aqueous layer using ethyl acetate.[3]

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to its reactive functional groups.

Key Chemical Reactions

The primary reactive sites are the nitro and hydroxyl groups.

-

Reduction: The nitro group can be readily reduced to an amino group, providing a route to 5-amino-3-(trifluoromethyl)pyridin-2-ol derivatives.[2]

-

Substitution: The hydroxyl group can be substituted, for example, through halogenation reactions (e.g., chlorination using thionyl chloride) to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[3]

References

Unveiling the Role of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: A Technical Guide on its Pivotal Function in Advanced Drug Synthesis

For Immediate Release

Shanghai, China – December 29, 2025 – While not a therapeutic agent in its own right, the chemical compound 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine serves a critical function in the landscape of modern pharmaceuticals. This technical guide elucidates the primary role of this compound as a key starting material in the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen agent used in the treatment of prostate cancer. The "mechanism of action" of this compound is therefore best understood through its chemical reactivity and its pathway to forming a clinically significant molecule.

This document provides an in-depth overview for researchers, scientists, and drug development professionals on the chemical utility of this compound, the mechanism of the drug it helps create, and the synthetic protocols involved.

Introduction: A Building Block for a Targeted Therapy

This compound, also known by its tautomeric name 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, is a pyridine derivative characterized by the presence of hydroxyl, nitro, and trifluoromethyl functional groups.[1] These groups impart specific electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Its most notable application is as a precursor in the multi-step synthesis of Apalutamide, an androgen receptor (AR) inhibitor.[2]

Currently, there is no significant body of publicly available data to suggest that this compound possesses a direct biological mechanism of action as a therapeutic agent. Its importance is derived from its role in the chemical synthesis of Apalutamide.

The End-Goal: Mechanism of Action of Apalutamide

To appreciate the significance of this compound, it is essential to understand the mechanism of the final product, Apalutamide. Apalutamide is a critical therapy for prostate cancer, a disease often driven by androgen signaling.[3]

Apalutamide functions as a potent and selective antagonist of the androgen receptor.[4] Its mechanism involves several key inhibitory steps:

-

Competitive Inhibition of Androgen Binding: Apalutamide binds directly to the ligand-binding domain of the androgen receptor, preventing natural androgens like testosterone and dihydrotestosterone from binding and activating the receptor.[5][6]

-

Prevention of Nuclear Translocation: By binding to the androgen receptor, Apalutamide inhibits the receptor's translocation from the cytoplasm into the cell nucleus.[7]

-

Inhibition of DNA Binding: The Apalutamide-AR complex is unable to bind to androgen response elements (AREs) on the DNA.[7]

-

Impeding AR-Mediated Transcription: By preventing DNA binding, Apalutamide blocks the transcription of androgen-dependent genes that are responsible for prostate cancer cell proliferation and survival.[3]

This multi-faceted inhibition of the androgen receptor signaling pathway leads to decreased tumor cell proliferation and increased apoptosis, ultimately reducing tumor volume.[7]

Quantitative Data

As this compound is primarily an intermediate, there is a lack of published quantitative data regarding its biological activity (e.g., IC50, Ki). The focus of quantitative assessment is on the final product, Apalutamide.

| Compound | Target | Assay Type | IC50 | Reference |

| Apalutamide | Androgen Receptor | In vitro transcriptional reporter assay | 16 nM | [7] |

| N-desmethyl apalutamide | Androgen Receptor | In vitro transcriptional reporter assay | ~48 nM | [3][7] |

Experimental Protocols

The "action" of this compound is its chemical transformation. Below is a representative, multi-step synthesis protocol for Apalutamide starting from this key intermediate. This protocol is a composite of methodologies described in the scientific literature.[2]

Protocol: Synthesis of Apalutamide

Step 1: Bromination of this compound

-

Reactants: this compound, phosphorus tribromide (PBr₃), and bromine (Br₂).

-

Solvent: 1,2-dichloroethane.

-

Procedure:

-

Suspend this compound in 1,2-dichloroethane.

-

Add phosphorus tribromide and bromine to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture and quench with a suitable aqueous solution.

-

Extract the product, 2-bromo-3-trifluoromethyl-5-nitropyridine, with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Cyanation of 2-bromo-3-trifluoromethyl-5-nitropyridine

-

Reactants: 2-bromo-3-trifluoromethyl-5-nitropyridine and a cyanide source (e.g., copper(I) cyanide).

-

Solvent: A high-boiling point polar aprotic solvent like DMF or DMSO.

-

Procedure:

-

Dissolve the brominated intermediate in the solvent.

-

Add the cyanide source.

-

Heat the mixture to an elevated temperature (e.g., >100°C) for several hours.

-

After completion, cool the reaction and process through aqueous workup and extraction to isolate 2-cyano-3-trifluoromethyl-5-nitropyridine.

-

Step 3: Reduction of the Nitro Group

-

Reactants: 2-cyano-3-trifluoromethyl-5-nitropyridine and a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride).

-

Solvent: Ethanol or a similar protic solvent.

-

Procedure:

-

Dissolve the nitropyridine derivative in the solvent.

-

Add iron powder and the acidic component.

-

Heat the mixture to reflux for several hours.

-

Filter the hot solution to remove the iron salts.

-

Concentrate the filtrate and purify the residue (e.g., by recrystallization) to obtain 5-amino-2-cyano-3-(trifluoromethyl)pyridine.

-

Step 4: Final Condensation to form Apalutamide

-

Reactants: 5-amino-2-cyano-3-(trifluoromethyl)pyridine, 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, and thiophosgene.

-

Solvent: Dimethylacetamide or a similar solvent.

-

Procedure:

-

Combine the two key amine and benzamide intermediates in the solvent.

-

Add thiophosgene dropwise.

-

Heat the reaction mixture.

-

After the initial reaction, add methanol and hydrochloric acid and reflux to facilitate the final ring closure and hydrolysis.

-

Extract the final product, Apalutamide, and purify by recrystallization.

-

Conclusion

The primary "mechanism of action" of this compound is that of a key chemical intermediate. While it does not exhibit a known direct biological effect for therapeutic purposes, its specific arrangement of functional groups allows for its efficient conversion into Apalutamide, a life-extending medication for patients with prostate cancer. Understanding the chemical reactivity and synthetic utility of this compound is therefore of paramount importance for medicinal chemists and professionals in drug development and manufacturing. Future research may explore other potential applications of this versatile pyridine derivative, but its current significance is firmly rooted in its contribution to the synthesis of a targeted cancer therapy.

References

- 1. Page loading... [guidechem.com]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apalutamide - Wikipedia [en.wikipedia.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 7. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

An In-depth Technical Guide to the Derivatives of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a versatile heterocyclic compound, and its derivatives. The strategic incorporation of a trifluoromethyl group offers significant advantages in medicinal chemistry, including enhanced metabolic stability and binding affinity.[1][2] This document details the synthesis of the core scaffold, potential derivatization pathways, and explores the burgeoning therapeutic applications of its analogues, with a particular focus on the development of novel androgen receptor antagonists for prostate cancer.[3][4] Experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are provided to support further research and development in this promising area.

Introduction

This compound, also known as 5-nitro-3-(trifluoromethyl)pyridin-2-ol, is a substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][5] The pyridine ring is a common motif in bioactive compounds, and its functionalization with a nitro group and a trifluoromethyl group creates a scaffold with unique electronic and physicochemical properties. The strong electron-withdrawing nature of these substituents makes the core compound a versatile intermediate for a variety of chemical transformations.[5] This guide will explore the synthesis of this key intermediate and the subsequent derivatization strategies to generate novel compounds with significant biological activity.

Physicochemical Properties of the Core Scaffold

The foundational compound, this compound, possesses the following key characteristics:

| Property | Value | Source |

| CAS Number | 99368-66-8 | [6] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [6] |

| Molecular Weight | 208.09 g/mol | [6] |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | [6] |

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-hydroxy-3-(trifluoromethyl)pyridine, concentrated sulfuric acid, fuming nitric acid, ice, sodium hydroxide solution, ethyl acetate.

-

Procedure:

-

Dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.

-

Raise the temperature of the reaction mixture to 65 °C and continue stirring for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction system to room temperature and quench the reaction by slowly pouring it into ice (300 g).

-

Neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).

-

Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid.

-

-

Yield: 7.4 g (58%).

-

Characterization (¹H NMR, CDCl₃): δ 8.66 (s, 1H), 8.29 (s, 1H).

Derivatization Pathways

The this compound scaffold offers multiple reactive sites for derivatization, primarily at the hydroxyl and nitro groups.

Reactions at the Hydroxyl Group

The hydroxyl group can be readily converted to other functionalities, such as halides, to facilitate subsequent nucleophilic substitution reactions.

Experimental Protocol: Halogenation of the Hydroxyl Group

-

Materials: 5-nitro-3-(trifluoromethyl)pyridin-2-ol, phosphorus tribromide.

-

Procedure:

-

In a round-bottom flask, combine 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.5 g, 12 mmol) and phosphorus tribromide (10 g, 34.8 mmol).

-

The reaction proceeds to replace the hydroxyl group with a bromine atom, yielding 2-bromo-5-nitro-3-(trifluoromethyl)pyridine. This intermediate is a key precursor for introducing amine derivatives.

-

Reactions at the Nitro Group

The nitro group can be reduced to an amino group, which can then be further functionalized.

A generalized workflow for the synthesis and derivatization is presented below:

Case Study: Development of Androgen Receptor Antagonists

A recent study highlights the potential of derivatives based on a similar scaffold, 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, as potent and pure androgen receptor (AR) antagonists for the treatment of prostate cancer.[3][4] This provides a compelling example of how the trifluoromethyl-nitropyridine core can be leveraged in drug discovery.

Biological Context: Androgen Receptor Signaling in Prostate Cancer

The androgen receptor is a key driver of prostate cancer cell growth and survival. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor progression. Clinical AR antagonists can become agonists due to mutations in the AR, leading to treatment resistance.[4]

Lead Compound and Optimization

In the aforementioned study, a lead compound, 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (termed EF2), was identified through structural optimization.[3][4] This compound demonstrated potent inhibition of both wild-type and mutant androgen receptors.

Quantitative Biological Data

The study reported the following key quantitative data for the lead compound EF2:

| Parameter | Value |

| IC₅₀ (Androgen Receptor) | 0.30 µM |

This data indicates a high level of potency in inhibiting the androgen receptor.

Experimental Workflow for Biological Evaluation

The evaluation of the androgen receptor antagonist activity of the derivatives followed a structured workflow:

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel, biologically active compounds. The strategic placement of the trifluoromethyl and nitro groups provides both electronic advantages for target binding and reactive handles for extensive derivatization. The successful development of potent androgen receptor antagonists from a closely related aminopyridine scaffold underscores the significant therapeutic potential of this compound class.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. Systematic exploration of substitutions at both the 2- and 5-positions could yield novel compounds with a wide array of therapeutic applications, from oncology to infectious diseases. The detailed protocols and pathways provided in this guide offer a solid foundation for these future endeavors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scribd.com [scribd.com]

- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking New Research Avenues: A Technical Guide to the Applications of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of the versatile chemical intermediate, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine.

This document provides an in-depth exploration of the current and potential research uses of this compound (HNTP), a compound distinguished by its unique structural features that make it a valuable tool in analytical chemistry and pharmaceutical synthesis. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex workflows to facilitate its adoption in advanced research and development projects.

Core Applications in Research

Extensive analysis of scientific literature reveals two primary areas of application for this compound: as a high-performance matrix in advanced mass spectrometry techniques and as a key building block in the synthesis of targeted therapeutics.

A Novel Matrix for Enhanced Metabolite Imaging

This compound has emerged as a superior matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), a powerful technique for visualizing the spatial distribution of metabolites, lipids, and other small molecules directly in tissue samples.[1][2] The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its high performance in this analytical application.[3]

HNTP demonstrates a significant improvement in the detection of endogenous metabolites compared to commonly used matrices. Its superior performance is attributed to strong ultraviolet absorption, the formation of uniform micrometer-scale crystals, high chemical stability, low background interference, and high metabolite ionization efficiency.[1][2]

| Matrix Compound | Metabolites Detected (Rat Liver) | Metabolites Detected (Rat Brain) | Key Advantages |

| HNTP | 185 | 152 | Low background noise, high resolution, enhanced detection of metabolites.[1][2] |

| 2,5-Dihydroxybenzoic acid (DHB) | 145 | Not Reported | Broad applicability but with lower sensitivity compared to HNTP.[1][2] |

| 2-Mercaptobenzothiazole | 120 | Not Reported | Limited by high background noise.[1][2] |

This protocol outlines the key steps for utilizing HNTP as a matrix for the imaging of metabolites in biological tissues.

Materials:

-

This compound (HNTP)

-

Methanol (MeOH), 80%

-

Trifluoroacetic acid (TFA), 0.1%

-

Tissue sections (e.g., rat liver, rat brain) mounted on conductive slides

-

Automated matrix sprayer or sublimation device

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Matrix Solution Preparation: Prepare a 10 mg/mL solution of HNTP in 80% methanol containing 0.1% trifluoroacetic acid.[4]

-

Matrix Application:

-

Automated Spraying: Utilize an automated sprayer to apply the HNTP solution onto the tissue section. Optimized parameters such as nozzle temperature, solvent flow rate, nozzle speed, and the number of passes are crucial for achieving a uniform matrix coating that enhances analyte extraction while minimizing delocalization.

-

Sublimation: Alternatively, deposit the HNTP matrix via sublimation to achieve high spatial resolution and reproducibility.

-

-

Data Acquisition:

-

Analyze the prepared tissue section using a MALDI-TOF mass spectrometer operating in positive ion mode.

-

Acquire data across a defined mass range (e.g., m/z 60-1500).[4]

-

Optimize laser parameters to ensure a high total ion current.

-

Set the mass resolution to a high level (e.g., 120,000 FWHM at m/z 200) for accurate mass measurements.[5][6]

-

Intermediate in the Synthesis of Apalutamide

This compound serves as a crucial precursor in the multi-step synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. The synthesis leverages the reactive nature of the pyridine ring and its substituents to construct the complex molecular architecture of the final drug product.

The synthesis begins with the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to yield an isomer of HNTP, which is then converted through a series of reactions to a key intermediate, 5-amino-3-(trifluoromethyl)picolinonitrile. This intermediate is then reacted with other building blocks to form Apalutamide.[1]

This protocol details the initial steps in the synthesis of Apalutamide, starting from a precursor to an HNTP isomer.

Materials:

-

2-hydroxy-3-(trifluoromethyl)pyridine

-

Nitric acid (65%)

-

Sulfuric acid (60%)

-

Phosphorus tribromide

-

Bromine

-

1,2-dichloroethane

-

Iron powder

Procedure:

-

Nitration: Prepare 2-hydroxy-3-trifluoromethyl-5-nitropyridine by nitrating 2-hydroxy-3-(trifluoromethyl)-pyridine with 65% nitric acid in 60% sulfuric acid.[1]

-

Bromination: React the resulting compound with phosphorus tribromide and bromine in 1,2-dichloroethane to produce 2-bromo-3-trifluoromethyl-5-nitropyridine.[1]

-

Cyanation: The bromo-derivative is then subjected to a cyanation reaction to yield 2-cyano-3-trifluoromethyl-5-nitropyridine.[1]

-

Nitro Reduction: The nitro group of the cyanated compound is reduced using iron powder to afford the key intermediate, 2-cyano-3-trifluoromethyl-5-aminopyridine (also known as 5-amino-3-(trifluoromethyl)picolinonitrile).[1] This intermediate is then carried forward in a "one-pot" reaction with N-methyl-2-fluoro-4-(1-cyanocyclobutylamino)-benzamide and thiophosgene to synthesize Apalutamide.[1]

Future Outlook

The unique properties of this compound, particularly the influence of its trifluoromethyl group, suggest a broad potential for further applications. Its role as a building block in creating novel compounds for pharmaceuticals and agrochemicals is an area ripe for continued exploration.[7] As analytical techniques become more sensitive, the demand for high-performance matrices like HNTP in mass spectrometry imaging is also expected to grow, opening new windows into the complex metabolic landscapes of biological systems. Researchers are encouraged to consider the synthetic versatility of this compound for developing new fluorinated heterocyclic systems and other nitrogen-containing molecules.[7]

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]

- 3. 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 | Benchchem [benchchem.com]

- 4. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 5. High-resolution accurate mass- mass spectrometry based- untargeted metabolomics: Reproducibility and detection power across data-dependent acquisition, data-independent acquisition, and AcquireX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. This compound as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine in Modern Organic Synthesis

A comprehensive guide for researchers and professionals in drug development and chemical sciences on the applications and synthetic manipulations of the versatile building block, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine.

Introduction: this compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique arrangement of a hydroxyl group, a nitro group, and a trifluoromethyl group on a pyridine scaffold imparts distinct reactivity and renders it a versatile precursor for the synthesis of a wide range of complex molecules. The trifluoromethyl group enhances metabolic stability and binding affinity of target molecules, the nitro group serves as a versatile handle for further functionalization, and the hydroxyl group can be readily converted into other functionalities, making this compound particularly attractive for applications in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and structured data for easy reference.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature.[1] It exists in tautomeric equilibrium with its pyridin-2-one form. A summary of its key physical and spectroscopic properties is presented in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃N₂O₃ | [2] |

| Molecular Weight | 208.09 g/mol | [2] |

| Melting Point | 158 °C | [3] |

| Appearance | Solid | [1] |

| CAS Number | 99368-66-8 | [4] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | 8.66 (s, 1H), 8.29 (s, 1H) |

| ¹³C NMR | Data not available in search results |

| IR | Data not available in search results |

| Mass Spectrum | Data not available in search results |

Synthesis of this compound

The primary route for the synthesis of the title compound is through the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

Caption: Synthesis of the title compound via nitration.

Experimental Protocol:

A solution of 2-hydroxy-3-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) is dissolved in concentrated sulfuric acid (50 mL) and cooled to 0 °C. Fuming nitric acid (14 mL, 92 mmol) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour, after which the temperature is raised to 65 °C and stirring is continued for 24 hours. Upon completion, the reaction is quenched by pouring it into ice (300 g). The pH is adjusted to neutral with a 50% aqueous sodium hydroxide solution. The aqueous layer is extracted multiple times with ethyl acetate (4 x 200 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow solid (7.4 g, 58% yield).[5]

Key Reactions and Synthetic Applications

This compound serves as a versatile intermediate for a variety of chemical transformations, primarily involving the modification of the hydroxyl and nitro groups, and subsequent cross-coupling reactions.

Conversion of the Hydroxyl Group to a Halogen

The hydroxyl group can be readily converted to a chloro or bromo group, which are excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions.

Caption: Halogenation of the hydroxyl group.

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), thionyl chloride (18.45 mL, 253 mmol) is added dropwise. N,N-dimethylformamide (1.957 mL, 25.3 mmol) is then added as a catalyst. The mixture is stirred at 100°C for 10 hours. After completion, excess thionyl chloride is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 86% yield).[6]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, opening up avenues for amide bond formation and other derivatizations.

References

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. This compound | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 99368-66-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

role of trifluoromethylpyridines in agrochemical synthesis

An In-depth Technical Guide on the Role of Trifluoromethylpyridines in Agrochemical Synthesis

Introduction

Trifluoromethylpyridines (TFMPs) represent a cornerstone in modern agrochemical research and development. These heterocyclic compounds, characterized by a pyridine ring substituted with a trifluoromethyl (-CF3) group, are integral to the design of a wide array of high-performance herbicides, insecticides, fungicides, and nematicides.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—significantly enhance the biological activity, systemic movement, and target-site binding of active ingredients.[3][4][5]

The incorporation of the TFMP moiety can lead to agrochemicals with improved efficacy, lower application rates, and novel modes of action compared to their non-fluorinated analogues.[2][3] Over the last three decades, the demand for TFMP intermediates has grown steadily, with more than 20 new TFMP-containing agrochemicals being commercialized.[4][6] This guide provides a detailed examination of the synthesis of key TFMP intermediates and their application in the production of market-leading agrochemicals, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Synthesis Strategies for Trifluoromethylpyridine Intermediates

The industrial production of TFMP intermediates, which serve as the foundational building blocks for complex agrochemicals, primarily relies on two robust synthetic methodologies: Halogen Exchange and Cyclocondensation .

-

Halogen Exchange (from Picolines): This is the most established and widely used method. It begins with picoline (methylpyridine) as a readily available starting material. The process involves the chlorination of the methyl group to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange reaction, typically using hydrogen fluoride (HF), to yield the desired trifluoromethylpyridine.[3][4] This method is particularly effective for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[4][6]

-

Cyclocondensation (from Acyclic Precursors): This "bottom-up" approach involves constructing the pyridine ring from smaller, acyclic fragments that already contain the trifluoromethyl group.[4][6] Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl 2,2,2-trifluoroacetate.[4] These precursors undergo condensation reactions with other molecules to form the final TFMP structure. This method offers versatility for creating a diverse range of substituted TFMPs.[4]

Applications in Agrochemical Synthesis: Herbicides

TFMP-containing herbicides are vital for controlling a wide range of problematic weeds in agriculture. They often exhibit high potency and selectivity.

Case Study: Aminopyralid

Aminopyralid is a systemic post-emergence herbicide used to control broadleaf weeds, particularly in pastures and rangelands.[7] It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled and disorganized growth, ultimately causing plant death.[7][8]

Experimental Protocol: Synthesis of Aminopyralid

The synthesis of Aminopyralid is achieved via the selective hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[9]

-

Step 1: Preparation of Reactant Solution: A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 mL of water is prepared. To this, 66.7 g of a 30% sodium hydroxide solution is added homogeneously. The resulting solution is filtered.[9]

-

Step 2: Hydrogenation: The filtrate is transferred to a 1000 mL high-pressure reactor equipped with a magnetic stirrer. 2.0 g of a 5% Palladium-on-Carbon (Pd/C) catalyst is added. The reactor is sealed, purged three times with nitrogen, and then pressurized with hydrogen to 0.2 MPa.[9]

-

Step 3: Reaction Conditions: The mixture is heated to 50°C while stirring. The hydrogen pressure is increased to and maintained at 0.3 MPa. The reaction proceeds for 20 hours, with completion monitored by HPLC.[9]

-

Step 4: Product Isolation: After cooling to room temperature, the reaction solution is decanted and filtered to recover the catalyst. The filtrate is acidified to a pH of 1-2 using 30% hydrochloric acid.[9]

-

Step 5: Purification: The acidified solution is cooled to induce crystallization. The resulting solid precipitate is centrifuged and washed with hot water to yield 38.8 g of Aminopyralid.[9]

Quantitative Data:

Applications in Agrochemical Synthesis: Insecticides & Acaricides

The TFMP moiety is a prevalent feature in many insecticides, where it often enhances binding to insect-specific targets.

Case Study: Fluazuron

Fluazuron is a benzoylphenyl urea derivative used as an insect and acarid growth regulator. It is particularly effective for controlling ticks on cattle.[10] Its mode of action is the inhibition of chitin synthesis.[10][11] Chitin is a crucial component of the arthropod exoskeleton, and by blocking its formation, Fluazuron prevents immature ticks from successfully molting, thereby interrupting their life cycle.[11]

Experimental Protocol: Synthesis of Fluazuron

This synthesis involves a three-step process utilizing an ionic liquid catalyst for high efficiency and purity.[12]

-

Step 1: Preparation of Isocyanate Intermediate: 78.3 g (0.5 mol) of 2,6-difluorobenzamide is reacted with 95.2 g (0.75 mol) of oxalyl chloride in 200 mL of toluene. The mixture is refluxed for 8 hours. Toluene and excess oxalyl chloride are removed by distillation under reduced pressure to yield the liquid intermediate, 2,6-difluorobenzoyl isocyanate.[12]

-

Step 2: Preparation of Aniline Intermediate: A mixture of 124.2 g (0.6 mol) of 2,3-dichloro-5-(trifluoromethyl)pyridine, 84.7 g (0.6 mol) of 2-chloro-5-aminophenol, 28 g (0.7 mol) of sodium hydroxide, and 6 mmol of 1-butyl-3-methylimidazolium hexafluorophosphate (ionic liquid catalyst) in 300 mL of toluene is heated to 80°C with stirring for 2 hours. The solvent is evaporated, and water is added to precipitate the solid, which is then filtered and washed to yield the solid intermediate, 4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.[12]

-

Step 3: Final Condensation: The liquid isocyanate intermediate from Step 1 and the solid aniline intermediate from Step 2 are combined in 350 mL of toluene. The mixture is heated to 30°C and stirred for 4 hours. The resulting precipitate is isolated by suction filtration, washed with toluene, and dried to obtain the final Fluazuron product.[12]

Quantitative Data:

Quantitative Data Summary

The inclusion of the TFMP moiety influences not only biological activity but also the fundamental physicochemical properties of a molecule.

Table 1: Physicochemical Property Comparison

| Compound | Hydrophobic Constant (LogP) | Note |

|---|---|---|

| Benzotrifluoride | 3.0 | The phenyl analogue. |

| 3-(Trifluoromethyl)pyridine | 1.7 | The pyridine analogue, showing significantly lower hydrophobicity, which can affect properties like systemic movement in plants.[3] |

Table 2: Selected TFMP-Containing Agrochemicals

| Agrochemical | Class | Mode of Action (IRAC/HRAC Group) | Key TFMP Intermediate |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | ACCase inhibitor (Group 1)[4][13] | 2,5-CTF[4] |

| Haloxyfop-methyl | Herbicide | ACCase inhibitor (Group 1)[13] | 2,3,5-DCTF[13] |

| Aminopyralid | Herbicide | Synthetic auxin (Group 4)[7] | N/A (Synthesized differently) |

| Dithiopyr | Herbicide | Microtubule assembly inhibitor (Group 3)[4][14] | Acyclic CF3 precursor[4] |

| Flonicamid | Insecticide | Chordotonal organ modulator (Group 29)[4][13] | Acyclic CF3 precursor[4] |

| Fluazuron | Acaricide | Chitin synthesis inhibitor (Group 15)[10] | 2,3-dichloro-5-(trifluoromethyl)pyridine[12][15] |

| Sulfoxaflor | Insecticide | nAChR competitive modulator (Group 4C) | Acyclic CF3 precursor[6] |

Conclusion

Trifluoromethylpyridines are indispensable structural motifs in the landscape of modern crop protection. The synthetic pathways to access key TFMP intermediates are well-established, enabling the large-scale production required for commercial agrochemicals. The strategic incorporation of the TFMP moiety into active ingredients, as demonstrated with herbicides like Aminopyralid and insecticides like Fluazuron, consistently leads to products with high efficacy, specific modes of action, and favorable physicochemical properties. For researchers and scientists in the field, a deep understanding of TFMP chemistry is critical for the design and development of the next generation of sustainable and effective agrochemical solutions.

References

- 1. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chigroup.site [chigroup.site]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]

- 8. WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant - Google Patents [patents.google.com]

- 9. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]

- 10. Fluazuron (Ref: CGA 157419) [sitem.herts.ac.uk]

- 11. 892. Fluazuron (WHO Food Additives Series 39) [inchem.org]

- 12. CN104876859A - Fluazuron and preparing method thereof - Google Patents [patents.google.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. CN101906070A - Method for chemically synthesizing fluazuron - Google Patents [patents.google.com]

tautomerism in 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug design, materials science, and chemical synthesis.[1] The 2-hydroxypyridine/2-pyridone system is a classic and extensively studied example of prototropic tautomerism, where a proton migrates between a nitrogen and an oxygen atom.[2][3] This guide focuses on the tautomerism of this compound, a molecule of interest in pharmaceutical and chemical research due to its unique electronic properties.[4] The presence of strong electron-withdrawing groups, the nitro (-NO₂) at the 5-position and the trifluoromethyl (-CF₃) at the 3-position, is expected to significantly influence the position of the tautomeric equilibrium. This document provides a comprehensive overview of the factors governing this equilibrium, methods for its study, and relevant experimental protocols for researchers and drug development professionals.

The Tautomeric Equilibrium

This compound exists as an equilibrium between two primary tautomeric forms: the aromatic 2-hydroxy-pyridine (enol-imine) form and the non-aromatic 2-pyridone (keto-amine) form.[4][5][6]

-

This compound (Hydroxy Form): This tautomer possesses an aromatic pyridine ring with a hydroxyl group at the 2-position.

-

5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one (Pyridone Form): This tautomer features a pyridin-2-one ring, which is an amide, and is often favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[2][5]

The interconversion between these two forms is a dynamic process, and the position of the equilibrium is sensitive to various factors.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is primarily dictated by the electronic effects of the substituents on the pyridine ring and the nature of the solvent.

Electronic Effects of Substituents

The electronic nature of substituents on the pyridine ring plays a crucial role in determining the relative stability of the two tautomers. Electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups present in the title compound, generally favor the hydroxy form.[7][8] This is because these groups stabilize the aromatic pyridine ring of the hydroxy tautomer through resonance and inductive effects. In contrast, electron-donating groups tend to favor the pyridone form.

Solvent Effects

The polarity of the solvent has a profound impact on the tautomeric equilibrium.

-

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the less polar 2-hydroxypyridine tautomer.[2]

-

Polar solvents (e.g., water, alcohols, DMSO), especially those capable of hydrogen bonding, generally favor the more polar 2-pyridone tautomer.[2][7] The pyridone form, with its amide-like character, is more effectively solvated by polar solvents through hydrogen bonding and dipole-dipole interactions.[9][10]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone form to the hydroxy form:

KT = [Pyridone Form] / [Hydroxy Form]

| Solvent | Dielectric Constant (ε) | Expected KT Trend | Predominant Tautomer (Expected) |

| Cyclohexane | 2.0 | Low | Hydroxy Form |

| Dichloromethane | 9.1 | Intermediate | Mix of Tautomers |

| Tetrahydrofuran (THF) | 7.6 | Intermediate | Mix of Tautomers |

| Methanol | 32.7 | High | Pyridone Form |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Pyridone Form |

| Water | 80.1 | Very High | Pyridone Form |

Note: The expected trends are inferred from general principles of 2-hydroxypyridine tautomerism and the strong electron-withdrawing nature of the substituents.

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques is typically employed to study the tautomerism of 2-hydroxypyridines.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful tool for the quantitative determination of the amounts of each tautomer in solution.[7][11] The hydroxy and pyridone forms have distinct absorption maxima (λmax). By comparing the spectrum of the compound with those of its N-methyl (locks the pyridone form) and O-methyl (locks the hydroxy form) analogues, the concentration of each tautomer can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 15N NMR spectroscopy can provide insights into the tautomeric equilibrium.[12][13] Chemical shifts are sensitive to the electronic environment, which differs significantly between the two tautomers. However, in cases of rapid interconversion, time-averaged signals may be observed, making it difficult to quantify the individual tautomers.[7][11] In such cases, low-temperature NMR studies can be employed to slow down the exchange rate.

Computational Chemistry

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers in the gas phase and in solution (using solvation models).[12][14][15][16][17] These calculations can provide valuable information on the geometries, energies, and spectroscopic properties of each tautomer, aiding in the interpretation of experimental data.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to investigate the tautomerism of this compound.

Protocol for UV/Vis Spectroscopic Determination of KT

-

Synthesis of Model Compounds: Synthesize the N-methyl and O-methyl derivatives of this compound to serve as fixed models for the pyridone and hydroxy forms, respectively.

-

Preparation of Solutions: Prepare solutions of the target compound and the two model compounds of known concentrations in the desired solvents (e.g., cyclohexane, methanol, water).

-

Spectral Acquisition: Record the UV/Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Determination of Molar Absorptivities: Determine the molar absorptivities (ε) of the pure N-methyl and O-methyl derivatives at their respective λmax.

-

Calculation of KT: Using the absorbance of the target compound's solution at the λmax of each tautomer, and the molar absorptivities of the model compounds, calculate the concentration of each tautomer and subsequently the equilibrium constant KT.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra at room temperature.

-

Low-Temperature Studies (if necessary): If time-averaged signals are observed, repeat the spectral acquisition at progressively lower temperatures until the signals for both tautomers are resolved.

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. Compare the observed chemical shifts with those predicted by computational methods for each tautomer to aid in signal assignment.

Protocol for Computational Modeling

-

Structure Building: Build the 3D structures of both the hydroxy and pyridone tautomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

-

Property Prediction: Predict NMR chemical shifts and UV/Vis absorption spectra for each tautomer to compare with experimental results.

Caption: A typical experimental workflow for studying tautomerism.

Conclusion

The tautomerism of this compound is governed by a delicate balance of electronic and solvent effects. The presence of two strong electron-withdrawing groups likely favors the aromatic hydroxy form in the gas phase and in non-polar solvents. Conversely, in polar, protic solvents, the pyridone form is expected to predominate due to favorable solvation. A comprehensive understanding of this tautomeric equilibrium, achieved through a combination of spectroscopic analysis and computational modeling, is crucial for predicting the compound's physicochemical properties and its behavior in various chemical and biological systems. This knowledge is invaluable for its application in drug discovery and materials science, where tautomerism can significantly impact biological activity, solubility, and other key parameters.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemtube3d.com [chemtube3d.com]